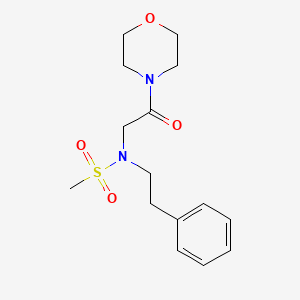
N-(2,6-difluorophenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-3-phenylpropanamide, commonly known as DFP-10825, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Applications De Recherche Scientifique
DFP-10825 has shown potential in scientific research applications, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of GABAergic interneurons, which play a crucial role in regulating neuronal activity in the brain. DFP-10825 has been shown to enhance the activity of GABAergic interneurons, leading to an increase in inhibitory neurotransmission. This effect has been observed in both in vitro and in vivo studies.
Mécanisme D'action
DFP-10825 acts as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors by binding to a site on the receptor that is distinct from the GABA binding site. This results in an increase in the opening of the chloride ion channel, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
DFP-10825 has been shown to enhance the activity of GABAergic interneurons, leading to an increase in inhibitory neurotransmission. This effect has been observed in both in vitro and in vivo studies. DFP-10825 has also been shown to have anxiolytic and anticonvulsant effects in animal models. However, further studies are needed to understand the full range of biochemical and physiological effects of DFP-10825.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It is a potent and selective modulator of GABA-A receptors, making it a useful tool for studying the role of GABAergic interneurons in neuronal activity. DFP-10825 has also been shown to have a long half-life, making it useful for studying the long-term effects of GABA-A receptor modulation. However, DFP-10825 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, DFP-10825 has been shown to have some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on DFP-10825. One area of interest is the potential therapeutic applications of DFP-10825. The anxiolytic and anticonvulsant effects of DFP-10825 make it a promising candidate for the treatment of anxiety disorders and epilepsy. Another area of interest is the development of more potent and selective modulators of GABA-A receptors. Finally, further studies are needed to understand the full range of biochemical and physiological effects of DFP-10825 and to identify any potential off-target effects.
Méthodes De Synthèse
DFP-10825 can be synthesized using different methods, including the reaction of 2,6-difluorobenzoyl chloride with 3-phenylpropanoic acid in the presence of a base. Another method involves the reaction of 2,6-difluoroaniline with 3-phenylpropanoyl chloride in the presence of a base. The yield of DFP-10825 varies depending on the synthesis method used.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c16-12-7-4-8-13(17)15(12)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXMOCQAMHHYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)





![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)